
1-Chloro-2-(ethoxydiphenylmethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(ethoxydiphenylmethyl)benzene is a chemical reagent . It has the molecular formula C21H19ClO .
Molecular Structure Analysis
The molecular structure of 1-Chloro-2-(ethoxydiphenylmethyl)benzene consists of a benzene ring with a chlorine atom and an ethoxydiphenylmethyl group attached to it . The InChI representation of the molecule is InChI=1S/C21H19ClO/c1-2-23-21(17-11-5-3-6-12-17,18-13-7-4-8-14-18)19-15-9-10-16-20(19)22/h3-16H,2H2,1H3 .
Physical And Chemical Properties Analysis
1-Chloro-2-(ethoxydiphenylmethyl)benzene has a molecular weight of 322.8 g/mol . It has a computed XLogP3-AA value of 5.7, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . It has five rotatable bonds . Its exact mass and monoisotopic mass are both 322.1124429 g/mol . Its topological polar surface area is 9.2 Ų . It has 23 heavy atoms . Its complexity, as computed by Cactvs, is 326 .
Applications De Recherche Scientifique
Proteomics Research
1-Chloro-2-(ethoxydiphenylmethyl)benzene: is utilized in proteomics research as a biochemical agent . Its molecular formula is
C21H19ClOC_{21}H_{19}ClOC21H19ClO
and it has a molecular weight of 322.83. In proteomics, it can be used to study protein interactions, modifications, and expression levels within cells.Polymer Chemistry
This compound has been used in the polymerization of disubstituted acetylenes. A Brookhart-type α-diimine methyl palladium catalyst was used to polymerize 1-chloro-2-(para-substituted)-phenylacetylenes, including those with highly polar carboxy groups, resulting in polymers with high molecular weight and narrow polydispersity index . This application is significant in the development of new materials with specific properties for industrial use.
Orientations Futures
Propriétés
IUPAC Name |
1-chloro-2-[ethoxy(diphenyl)methyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO/c1-2-23-21(17-11-5-3-6-12-17,18-13-7-4-8-14-18)19-15-9-10-16-20(19)22/h3-16H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLBDAGOVAFTIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(ethoxydiphenylmethyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole](/img/structure/B587297.png)
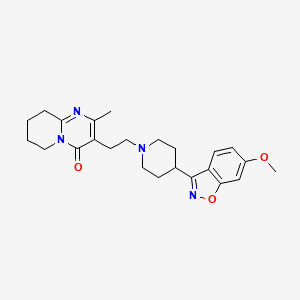
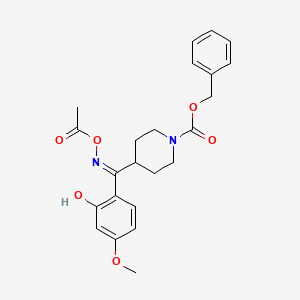
![Carbamic acid, [2-(acetyloxy)propyl]-, ethyl ester (9CI)](/img/no-structure.png)
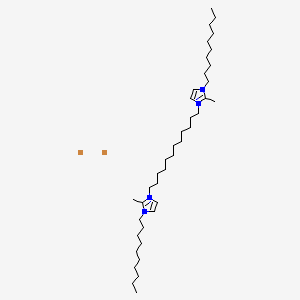
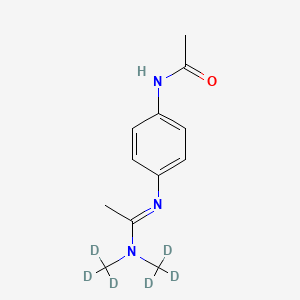
![L-Glutamic acid-[3,4-3H]](/img/structure/B587306.png)
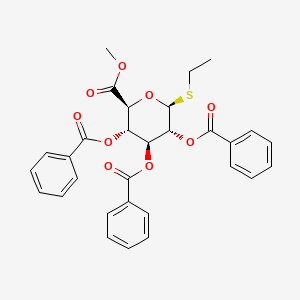
![5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide](/img/structure/B587313.png)
![8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one](/img/structure/B587316.png)